5-Fluoro-3,4-dihydroquinolin-2(1H)-one
Overview
Description
5-Fluoro-3,4-dihydroquinolin-2(1H)-one: is a fluorinated derivative of dihydroquinolinone. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the fluorine atom at the 5-position of the quinolinone ring can significantly alter the compound’s chemical and biological properties, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3,4-dihydroquinolin-2(1H)-one typically involves the following steps:
Starting Material: The synthesis often begins with a suitable quinoline derivative.
Fluorination: Introduction of the fluorine atom at the 5-position can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Reduction: The quinoline derivative is then reduced to the corresponding dihydroquinoline using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Cyclization: The final step involves cyclization to form the quinolinone ring, which can be facilitated by acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3,4-dihydroquinolin-2(1H)-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further reduce the compound to tetrahydroquinoline derivatives.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Quinolinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Fluorine-substituted quinolinone derivatives.
Scientific Research Applications
5-Fluoro-3,4-dihydroquinolin-2(1H)-one: has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique properties make it a candidate for the development of novel materials with specific electronic or optical characteristics.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 5-Fluoro-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s presence can enhance the compound’s binding affinity and selectivity for these targets. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
5-Fluoro-3,4-dihydroquinolin-2(1H)-one: can be compared with other similar compounds, such as:
3,4-Dihydroquinolin-2(1H)-one: Lacks the fluorine atom, resulting in different chemical and biological properties.
5-Chloro-3,4-dihydroquinolin-2(1H)-one: The chlorine atom at the 5-position can lead to different reactivity and biological activity compared to the fluorine-substituted compound.
5-Bromo-3,4-dihydroquinolin-2(1H)-one: The bromine atom’s presence can also alter the compound’s properties, making it distinct from the fluorinated derivative.
The uniqueness of This compound lies in the specific effects of the fluorine atom, which can enhance its stability, lipophilicity, and biological activity compared to its non-fluorinated or differently halogenated counterparts.
Biological Activity
5-Fluoro-3,4-dihydroquinolin-2(1H)-one, also known as a fluorinated derivative of quinoline, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory applications. The following sections provide a detailed examination of its biological activity, mechanisms of action, and relevant research findings.
Anticancer Properties
Research indicates that this compound has significant anticancer properties. A study published in 2021 demonstrated that this compound inhibits the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest. The mechanism involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways, leading to increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various pathogens. In vitro studies have reported effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli. The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic processes .
Anti-inflammatory Effects
This compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is particularly relevant in the context of chronic inflammatory diseases where cytokine overproduction contributes to disease progression .
Molecular Interactions
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes involved in cancer cell survival and proliferation.
- Receptor Modulation : It modulates the activity of receptors linked to inflammation and immune responses.
Case Studies
- Cancer Cell Line Study : In a study involving various cancer cell lines (e.g., HeLa and MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at low concentrations .
- Antimicrobial Efficacy : A comparative analysis revealed that this compound had a minimum inhibitory concentration (MIC) lower than that of standard antibiotics against resistant strains of bacteria, highlighting its potential as an alternative therapeutic agent .
Summary Table of Biological Activities
Activity Type | Target Organisms/Cells | Mechanism of Action |
---|---|---|
Anticancer | HeLa, MCF-7 | Induction of apoptosis via PI3K/Akt pathway modulation |
Antimicrobial | Staphylococcus aureus, E. coli | Disruption of cell wall synthesis |
Anti-inflammatory | Macrophages | Inhibition of TNF-alpha and IL-6 production |
Pharmacokinetics and Toxicology
Studies on the pharmacokinetics of this compound reveal favorable absorption characteristics with moderate bioavailability. Toxicological assessments indicate that at therapeutic doses, the compound exhibits a favorable safety profile with minimal adverse effects observed in animal models .
Properties
IUPAC Name |
5-fluoro-3,4-dihydro-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c10-7-2-1-3-8-6(7)4-5-9(12)11-8/h1-3H,4-5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFDWRKGYCKMIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627963 | |
Record name | 5-Fluoro-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50627963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116434-95-8 | |
Record name | 5-Fluoro-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50627963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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